2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-18-10-11-24(19(2)16-18)30(27,28)25-17-23(26-12-14-29-15-13-26)22-9-5-7-20-6-3-4-8-21(20)22/h3-11,16,23,25H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVHDADASKENJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2,4-Dimethylbenzene
The precursor 2,4-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,4-dimethylbenzene (xylene isomer) using chlorosulfonic acid under anhydrous conditions. Optimal yields (85–90%) are achieved at 0–5°C to minimize polysulfonation.
Reaction Conditions :
- Solvent : Dichloromethane (DCM).
- Temperature : 0–5°C, 2 hours.
- Workup : Quenching with ice water, extraction with DCM, and distillation under reduced pressure.
Synthesis of 2-Morpholino-2-(Naphthalen-1-yl)ethylamine
Reductive Amination of 2-(Naphthalen-1-yl)acetaldehyde
A two-step sequence involving:
- Aldehyde Preparation : Oxidation of 2-(naphthalen-1-yl)ethanol to 2-(naphthalen-1-yl)acetaldehyde using pyridinium chlorochromate (PCC) in DCM.
- Reductive Amination : Reaction with morpholine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol.
Optimized Parameters :
Palladium-Catalyzed C–N Coupling
For substrates with pre-installed halogens, Pd-catalyzed coupling offers an alternative. For example, 2-bromo-2-(naphthalen-1-yl)ethylamine reacts with morpholine using Pd2(dba)3 and Xantphos ligand:
Reaction Protocol :
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
- Base : Cs2CO3, toluene, 110°C, 12 hours.
- Yield : 82%.
Sulfonamide Coupling: Key Step
Classical Sulfonylation
The amine intermediate reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine):
Procedure :
Phase Transfer Catalysis (PTC)
To enhance reaction efficiency, tetrabutylammonium bromide (TBAB) is employed as a PTC:
- Conditions : NaOH (aq)/DCM, TBAB (0.1 equiv), 25°C, 4 hours.
- Advantage : Reduces reaction time and improves yield to 85%.
Alternative Routes and Innovations
One-Pot Tandem Synthesis
A streamlined approach combines reductive amination and sulfonylation in a single pot:
- Reductive Amination : As in Section 3.1.
- In Situ Sulfonylation : Direct addition of sulfonyl chloride and base post-amination.
Copper-Mediated Coupling
Adapting methods from N-sulfonyl enaminone synthesis, Cu(I) thiophene-2-carboxylate facilitates coupling under oxidative conditions:
- Catalyst : Cu(I) thiophene-2-carboxylate (20 mol%).
- Solvent : DMSO, 110°C, O2 atmosphere.
- Yield : 65% (requires extensive purification).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with the target molecule, particularly in the benzenesulfonamide core and substituent diversity (Table 1):
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s morpholino group likely enhances aqueous solubility compared to analogues with purely aromatic substituents (e.g., dimethylphenyl in ).
- The naphthalen-1-yl moiety in the target compound and facilitates π-π stacking, a critical feature for binding to hydrophobic enzyme pockets.
- Stereochemical complexity in (oxadiazole ring with defined stereochemistry) contrasts with the target compound’s flexible ethyl-morpholino linker.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
